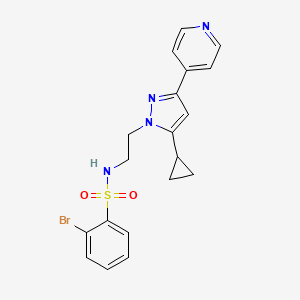

2-bromo-N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-bromo-N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN4O2S/c20-16-3-1-2-4-19(16)27(25,26)22-11-12-24-18(15-5-6-15)13-17(23-24)14-7-9-21-10-8-14/h1-4,7-10,13,15,22H,5-6,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMWGCRYADWSJAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=CC=C3Br)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-bromo-N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative with potential biological activities. Its structure incorporates a bromo substituent, a cyclopropyl group, and a pyridinyl-pyrazole moiety, which are known to influence pharmacological properties.

Chemical Structure

The IUPAC name of the compound indicates its complex structure:

- Chemical Formula : C15H17BrN4O2S

- Molecular Weight : 396.29 g/mol

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a variety of biological activities, including:

- Anticancer : Many sulfonamide derivatives have shown cytotoxic effects against various cancer cell lines.

- Antibacterial and Antifungal : Compounds with similar moieties have demonstrated significant antibacterial and antifungal properties.

Anticancer Activity

A study focusing on related pyrazole derivatives highlighted their cytotoxic effects against multiple cancer cell lines. For instance, one derivative exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer (MAXF 401) . This suggests that the compound may also possess similar anticancer properties.

Antibacterial Activity

Sulfonamides are traditionally known for their antibacterial properties. The compound's structural components may contribute to its ability to inhibit bacterial growth. For example, studies on related compounds have shown:

- Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

These results imply that this compound could exhibit similar antibacterial efficacy.

Antifungal Activity

Research on related compounds has indicated antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values demonstrating effective inhibition . The presence of the sulfonamide group is often linked to enhanced antifungal activity.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides can be influenced by various structural modifications:

- Substituents : The presence of electron-donating or withdrawing groups can significantly affect the potency against microbial pathogens.

- Ring Structures : Incorporation of heterocycles like pyridine and pyrazole enhances interactions with biological targets, potentially increasing efficacy.

Case Studies

- Cytotoxicity Study : A derivative similar to the target compound was tested against various cell lines, showing selective cytotoxicity towards tumor cells while sparing normal cells.

- Antimicrobial Efficacy : A series of sulfonamide derivatives were evaluated for their antimicrobial properties, revealing that modifications in the aromatic ring led to improved activity against Gram-positive and Gram-negative bacteria.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-bromo-N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has been documented through various synthetic routes. For instance, the synthesis of related compounds such as 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole demonstrates the complexity and versatility of pyrazole derivatives in pharmaceutical chemistry. The characterization techniques employed include NMR spectroscopy, mass spectrometry, and X-ray crystallography to elucidate the compound's structural properties.

| Compound | Synthesis Method | Yield |

|---|---|---|

| This compound | Reaction with pyridine and tosyl chloride | 88% |

Cancer Therapy Applications

The benzenesulfonamide scaffold is prevalent in anticancer drug development. Compounds similar to this compound have been investigated for their ability to act as inhibitors of various cancer-related targets. For example, studies have shown that zinc(II) phthalocyanine derivatives containing benzenesulfonamide units exhibit promising efficacy as photosensitizers in photodynamic therapy, an innovative approach for treating tumors .

Antimicrobial Properties

Research indicates that derivatives of benzenesulfonamide possess notable antimicrobial activity. The compound has been evaluated for its effectiveness against various bacterial strains, including multidrug-resistant pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa. Recent studies highlight its potential as a building block for developing new antimicrobial agents capable of overcoming antibiotic resistance .

| Microbial Strain | Activity Assessed | Outcome |

|---|---|---|

| Klebsiella pneumoniae | Minimum Inhibitory Concentration (MIC) | Significant inhibition observed |

| Pseudomonas aeruginosa | Biofilm formation assays | Effective suppression noted |

Anti-inflammatory Research

Benzenesulfonamide derivatives are also being explored for anti-inflammatory effects. The compound's structural features allow it to inhibit pathways involved in inflammation, making it a candidate for developing new therapeutic agents aimed at treating inflammatory diseases .

Case Studies

Several case studies have illustrated the applications of similar compounds:

- Photodynamic Therapy : A study demonstrated that benzenesulfonamide derivatives could serve as effective photosensitizers in treating cancer through photodynamic mechanisms, showcasing their potential in oncology .

- Antimicrobial Development : Research focused on synthesizing new thiopyrimidine–benzenesulfonamide compounds revealed their efficacy against resistant strains, suggesting that these compounds could be pivotal in addressing the growing issue of antibiotic resistance .

- Inflammatory Disease Models : Experimental models have shown that compounds with similar structures can reduce inflammation markers significantly, indicating their therapeutic potential in managing chronic inflammatory conditions .

Q & A

Basic: How can the molecular structure of this compound be confirmed experimentally?

Answer:

The molecular structure is typically confirmed using X-ray crystallography (XRD) to resolve bond lengths, angles, and crystal packing. For example, triclinic crystal systems (space group P1) with parameters such as a = 13.6081 Å, b = 14.5662 Å, and c = 14.7502 Å (α, β, γ angles <75°) are analyzed using detectors like the Oxford Diffraction Xcalibur Sapphire3 CCD . Multi-scan absorption corrections (e.g., Tmin = 0.920, Tmax = 1.000) ensure data accuracy. Complementary techniques like ¹H/¹³C NMR (e.g., δ 7.79–8.06 ppm for aromatic protons) and FT-IR validate functional groups and purity .

Basic: What synthetic strategies are recommended for preparing this compound?

Answer:

A multi-step synthesis is employed:

Pyrazole Core Formation : Cyclocondensation of hydrazines with β-diketones or cyanopyridines under reflux (e.g., ethanol, 80°C, 12 hr) to generate the 5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazole intermediate.

Sulfonamide Coupling : React the pyrazole intermediate with 2-bromoethylamine in DMF at 60°C, followed by sulfonylation using 2-bromobenzenesulfonyl chloride in the presence of triethylamine .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) yield >95% purity.

Advanced: How can computational modeling predict this compound’s biological interactions?

Answer:

Molecular docking (AutoDock Vina or Schrödinger Suite) is used to model interactions with targets like kinases. Key steps:

- Target Preparation : Retrieve kinase structures (e.g., PDB ID 1ATP) and remove water/ligands.

- Ligand Optimization : Minimize the compound’s energy using Gaussian09 (B3LYP/6-31G* basis set).

- Docking Parameters : Grid boxes centered on ATP-binding sites (20 ų), 50 runs per simulation.

- Analysis : Binding affinities (ΔG < -8 kcal/mol) and hydrogen bonds (e.g., pyridine N→kinase hinge region) indicate inhibitory potential .

Advanced: How do crystal packing forces influence the compound’s stability?

Answer:

XRD data reveal π-π stacking (3.8–4.2 Å between pyridine rings) and hydrogen bonding (N–H···O=S, 2.1 Å) as key stabilizing interactions. The triclinic lattice (V = 2405.10 ų) accommodates bulky substituents (cyclopropyl, bromophenyl) via van der Waals interactions. Thermal stability is assessed via TGA-DSC , showing decomposition >200°C, consistent with rigid sulfonamide linkages .

Advanced: What methods resolve contradictions in spectroscopic data during characterization?

Answer:

- Dynamic NMR : Resolves rotational barriers in sulfonamide groups (e.g., coalescence temperature analysis for N-ethyl chain conformers).

- 2D-COSY/HSQC : Assigns overlapping ¹H signals (e.g., pyrazole C–H vs. pyridine C–H).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., m/z 535.47 [M+H]⁺, Δ < 2 ppm) to rule out impurities .

Advanced: How is the compound’s pharmacokinetic profile evaluated in preclinical studies?

Answer:

- Lipophilicity : LogP is measured via shake-flask (observed ~3.2) or predicted via ChemAxon.

- Metabolic Stability : Incubate with liver microsomes (human/rat, 1 mg/mL, 37°C), monitor parent compound depletion via LC-MS/MS (t₁/₂ > 60 min preferred).

- Plasma Protein Binding : Ultracentrifugation or equilibrium dialysis (>90% binding indicates limited free fraction) .

Basic: What analytical techniques validate synthetic intermediates?

Answer:

- TLC : Monitor reaction progress (Rf comparison to standards).

- LC-MS : Detect intermediates (e.g., pyrazole-ethylamine, m/z 245.1 [M+H]⁺).

- Elemental Analysis : Confirm C, H, N, S content (±0.3% theoretical) .

Advanced: How are structure-activity relationships (SAR) studied for this compound?

Answer:

- Analog Synthesis : Replace bromophenyl with chloro-/methylsulfonyl groups; modify pyridine to pyrimidine.

- Biological Assays : Test kinase inhibition (IC₅₀ via ADP-Glo™ assay) and cytotoxicity (MTT assay, IC₅₀ < 10 µM in HeLa cells).

- 3D-QSAR : CoMFA/CoMSIA models correlate substituent electronegativity (e.g., Br vs. CF₃) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.